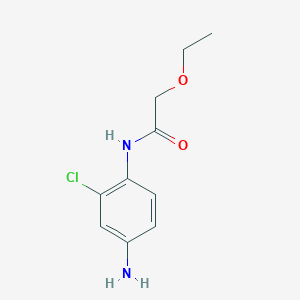
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide” is a chemical compound with the empirical formula C15H16N2O3 . It is a solid substance . The compound is part of a collection of unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular weight of “1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide” is 272.30 . The SMILES string representation of the molecule isOC(=O)C1CCN(CC1)c2ccc3cccc(O)c3n2 . The InChI representation is 1S/C15H16N2O3/c18-12-3-1-2-10-4-5-13(16-14(10)12)17-8-6-11(7-9-17)15(19)20/h1-5,11,18H,6-9H2,(H,19,20) . Physical And Chemical Properties Analysis
“1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide” is a solid substance . The compound has a molecular weight of 272.30 . The SMILES string and InChI representations provide additional information about its chemical structure .Scientific Research Applications
Synthesis and Biological Activity
Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, like 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide, exhibit a broad spectrum of biological activities. These include antimicrobial, anticancer, and antifungal effects. The synthesis of 8-HQ derivatives has been a focus due to their pharmacological properties, including anticancer, antiviral, and antibacterial activities. These compounds have been identified as potential building blocks for various pharmacologically active scaffolds, indicating their significant therapeutic value (Saadeh, Sweidan, & Mubarak, 2020).
Medicinal Chemistry Insights
The 8-HQ moiety has drawn significant attention from medicinal chemists due to its remarkable biological activities. Synthetic modification of 8-hydroxyquinoline is being extensively explored to develop more potent target-based broad-spectrum drug molecules for treating several life-threatening diseases such as cancer, HIV, neurodegenerative disorders, etc. The metal chelation properties of 8-HQ derivatives also contribute to their potential as drug candidates for various diseases, showcasing the diverse applications of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide in medicinal chemistry (Gupta, Luxami, & Paul, 2021).
Potential in Central Nervous System (CNS) Drug Development
Research has identified functional chemical groups, including the 8-HQ moiety, that may serve as lead molecules for synthesizing compounds with CNS activity. These findings underscore the potential of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide in the development of novel CNS-acting drugs, highlighting its significance in addressing a range of CNS disorders (Saganuwan, 2017).
Role in Drug Discovery and Therapeutics
The pharmacological profile of 1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide, derived from its core 8-HQ structure, suggests a novel mechanism that could offer fast-acting antidepressant activity. This is due to the compound's high affinity for certain receptors as well as its inhibition properties, which are crucial in the development of therapeutic agents for mental health disorders (Watson & Dawson, 2007).
Safety And Hazards
properties
IUPAC Name |
1-(8-hydroxyquinolin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c16-15(20)11-6-8-18(9-7-11)13-5-4-10-2-1-3-12(19)14(10)17-13/h1-5,11,19H,6-9H2,(H2,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGDOPGMIFFQPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3O)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501227515 |
Source


|
| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(8-Hydroxyquinolin-2-yl)piperidine-4-carboxamide | |
CAS RN |
941868-39-9 |
Source


|
| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=941868-39-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(8-Hydroxy-2-quinolinyl)-4-piperidinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501227515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




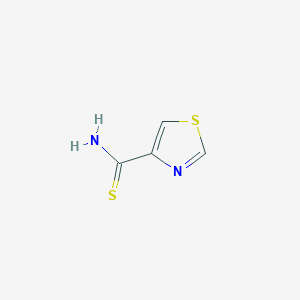

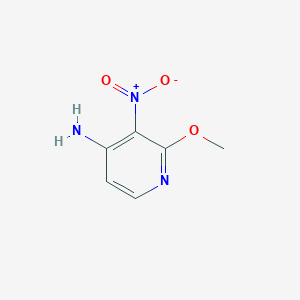
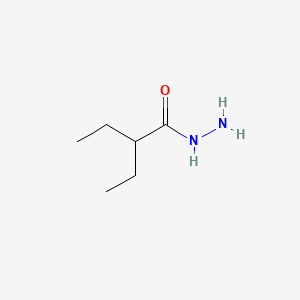
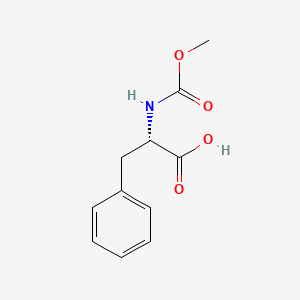
![Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1318109.png)

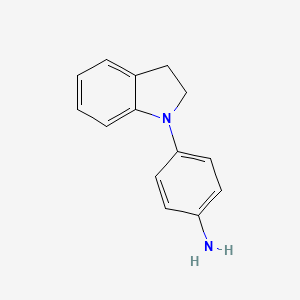

![4-[(2-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1318129.png)
